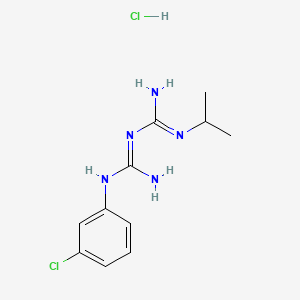
2,5,6-Trifluoronicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,6-Trifluoronicotinonitrile is a fluorinated derivative of nicotinonitrile, characterized by the presence of three fluorine atoms at the 2, 5, and 6 positions on the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and materials science, due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Trifluoronicotinonitrile typically involves the fluorination of nicotinonitrile derivatives. One common method includes the reaction of 2,5,6-trifluoropyridine with cyanogen bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control over reaction parameters, leading to efficient production .
化学反応の分析
Types of Reactions
2,5,6-Trifluoronicotinonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents such as dimethyl sulfoxide or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, fluorinated aromatic compounds, and other derivatives that can be used in further synthetic applications .
科学的研究の応用
2,5,6-Trifluoronicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings
作用機序
The mechanism of action of 2,5,6-Trifluoronicotinonitrile involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical processes. It can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular functions .
類似化合物との比較
Similar Compounds
- 2,3,5-Trifluoropyridine
- 2,4,6-Trifluoropyridine
- 2,6-Difluoronicotinonitrile
Uniqueness
2,5,6-Trifluoronicotinonitrile is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high reactivity and selectivity .
特性
IUPAC Name |
2,5,6-trifluoropyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF3N2/c7-4-1-3(2-10)5(8)11-6(4)9/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRFMDDZODUAJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654259 |
Source


|
| Record name | 2,5,6-Trifluoropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870065-73-9 |
Source


|
| Record name | 2,5,6-Trifluoropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is the selectivity of the SNAr reaction with 2,5,6-trifluoronicotinonitrile and 3-isopropoxy-1H-pyrazol-5-amine dependent on the base?
A1: The research demonstrates that this compound reacts with the ambident nucleophile 3-isopropoxy-1H-pyrazol-5-amine via competing pathways. [] The desired reaction at the primary amino group to yield 2,5-difluoro-6-[(3-isopropoxy-1H-pyrazol-5-yl)amino]nicotinonitrile is favored in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO). [] Computational studies suggest that DABCO facilitates a concerted proton removal and amine addition mechanism, circumventing a high-energy zwitterionic Meisenheimer intermediate. [] Reactions at the pyrazole nitrogen atoms are less sensitive to base catalysis due to the stabilizing effect of intramolecular hydrogen bonding on the Meisenheimer intermediates. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Tert-butyl (3S,5S,6R)-3-[(3S)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B584911.png)
![3-Nitro-2,3-dihydro-1H-imidazo[1,2-b]pyrazole](/img/structure/B584912.png)

